[1,2,4]Triazol-1-yl-acetic acid hydrochloride
Overview
Description
[1,2,4]Triazol-1-yl-acetic acid hydrochloride is a chemical compound with the molecular formula C4H6ClN3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine derivatives with carboxylic acid derivatives under acidic conditions .
Industrial Production Methods
In industrial settings, the synthesis of [1,2,4]Triazol-1-yl-acetic acid hydrochloride is often carried out in a continuous flow process. This method is preferred due to its efficiency, scalability, and reduced environmental impact. The process involves the use of metal-free catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazol-1-yl-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazol-1-yl-acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of triazole derivatives in biological systems .
Medicine
Medically, this compound has shown potential as an antifungal and antibacterial agent. It is also being investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [1,2,4]Triazol-1-yl-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds have a similar triazole ring structure but differ in the position of nitrogen atoms.
Imidazole derivatives: These compounds contain a five-membered ring with two nitrogen atoms and exhibit similar biological activities.
Tetrazole derivatives: These compounds have a four-nitrogen ring and are used in similar applications.
Uniqueness
[1,2,4]Triazol-1-yl-acetic acid hydrochloride is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWALPXCJDSEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904695 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-57-9 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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